Ethanolamine benzoate hydrochloride

Übersicht

Beschreibung

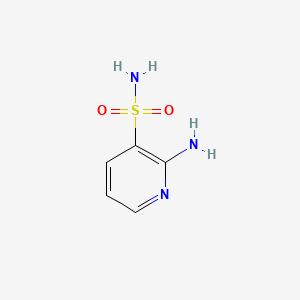

Ethanolamine benzoate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 . It is a white crystalline powder or crystal, and it is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of ethanolamine benzoate derivatives involves starting from N-Boc-ethanolamine, where the OH group is protected by using the benzoyl group. This action prevents the hydroxyl group from undergoing side reactions and also makes the product feature UV absorption, which allows for easier synthesis and purification .Molecular Structure Analysis

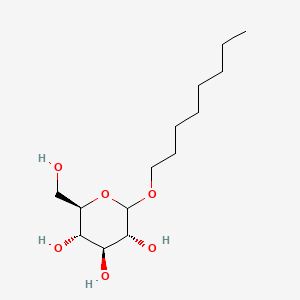

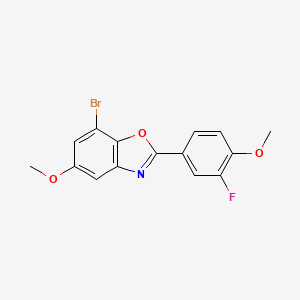

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be represented by the SMILES notation: Cl.NCCOC(=O)C1=CC=CC=C1 .Chemical Reactions Analysis

Ethanolamines, including this compound, are produced industrially by the reaction of ethylene oxide with aqueous ammonia. This reaction occurs exothermically with 20% to 30% aqueous ammonia at 60 to 150°C and 30 to 150 bar in a tubular reactor .Physical And Chemical Properties Analysis

This compound is a white crystalline powder or crystal . It has a melting point of 138.5-144.5°C . It is soluble in water and ethanol .Wissenschaftliche Forschungsanwendungen

Solubility Enhancement and Drug Delivery

Hydrotropy, a solubility enhancement technique, utilizes hydrotropes like sodium benzoate to significantly increase the solubility of poorly soluble compounds. This method does not require chemical modifications, use of organic solvents, or emulsion systems, offering a promising approach for enhancing bioavailability and pharmacological action of drugs (Kapadiya Nidhi et al., 2011).

Pharmacokinetics and Toxicology

A physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid in rats, guinea pigs, and humans highlighted the metabolic and dosimetric variations across species. This study offers insights into the internal exposures corresponding to different dosing schemes, aiding in the assessment of dietary exposures to benzoates and reducing interspecies uncertainty factors (Timothy E Hoffman et al., 2017).

Biocidal and Antimicrobial Applications

Investigations into the persistence of human coronaviruses on inanimate surfaces and their inactivation by biocidal agents, including ethanol and sodium hypochlorite, provide a basis for understanding the antimicrobial applications of chemical compounds. This research is crucial for developing strategies to prevent the spread of infectious diseases and to control novel infectious threats (G. Kampf et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethanolamine, the core component of Ethanolamine benzoate hydrochloride, primarily targets two proteins: Surface protein A in Neisseria meningitidis and Annexin A3 in humans . These proteins play crucial roles in the biological functions of their respective organisms.

Mode of Action

For instance, it has been suggested that ethanolamine can be involved in the conversion of ethanolamine to acetaldehyde and ammonia, catalyzed by ethanolamine ammonia lyase .

Biochemical Pathways

Ethanolamine is involved in several metabolic pathways, particularly in the biosynthesis of phosphatidylcholine . Phosphatidylcholine is a major component of biological membranes and plays a crucial role in membrane-mediated cell signaling. The breakdown of phosphatidylcholine can provide a source of ethanolamine .

Result of Action

The result of ethanolamine’s action is the production of acetaldehyde and ammonia, which serve as sources of carbon and nitrogen, respectively . This process is crucial for certain bacteria that can use ethanolamine as a sole source of carbon and/or nitrogen .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, ethanolamine is a hygroscopic compound, meaning it absorbs water from the environment . This property could potentially influence its action, efficacy, and stability.

Eigenschaften

IUPAC Name |

2-aminoethyl benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTMLOSVFWKYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

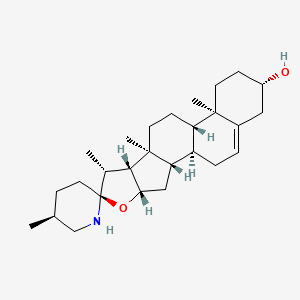

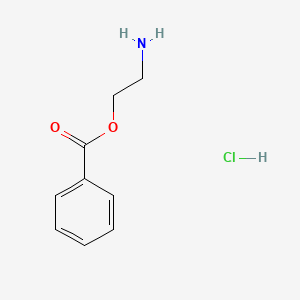

![4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B3426782.png)

![(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol](/img/structure/B3426798.png)